Specific Utility as an Intermediate in APJ Receptor Agonist Synthesis vs. Other Pentane Sulfonamides
Pentane-3-sulfonamide is explicitly designated as a key intermediate in the synthesis of heteroaryl-substituted triazoles, which function as agonists of the apelin (APJ) receptor, as detailed in patent WO2018097945A1 [1]. This is a specific, verifiable application not claimed for its close structural analogs, such as pentane-1-sulfonamide or pentane-2-sulfonamide, which are described in more general terms as versatile building blocks or intermediates for polymer science . The patent WO2018097945A1 identifies the compound's use in creating molecules for treating cardiovascular conditions [1].
| Evidence Dimension | Patent-Designated Synthetic Utility |
|---|---|
| Target Compound Data | Designated as a key intermediate for synthesizing heteroaryl-substituted triazoles as APJ receptor agonists [1]. |
| Comparator Or Baseline | Pentane-1-sulfonamide (CAS 52960-14-2) and pentane-2-sulfonamide are described as general building blocks or for polymer applications, with no specific link to APJ receptor agonist synthesis . |
| Quantified Difference | Specific, documented role in a defined therapeutic area (APJ receptor agonists) versus no such specific application for comparators. |
| Conditions | Organic synthesis context, as per patent WO2018097945A1. |
Why This Matters
This specific application in a patented pharmaceutical synthesis pathway provides a clear, actionable reason for procurement over generic pentane sulfonamide isomers, which lack this documented utility.
- [1] Bristol-Myers Squibb Company. WO2018097945A1 - Heteroaryl-substituted triazoles as APJ receptor agonists. World Intellectual Property Organization, 2018. View Source
